Cas no 250228-62-7 (N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide)

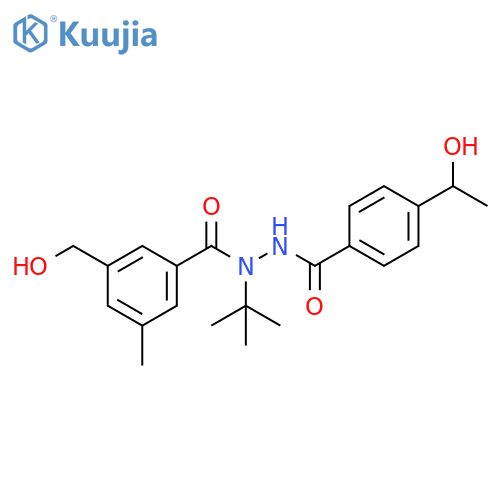

250228-62-7 structure

商品名:N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide

CAS番号:250228-62-7

MF:C22H28N2O4

メガワット:384.468726158142

CID:5733142

N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide 化学的及び物理的性質

名前と識別子

-

- N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide

- Benzoic acid, 3-(hydroxymethyl)-5-methyl-, 1-(1,1-dimethylethyl)-2-[4-(1-hydroxyethyl)benzoyl]hydrazide

-

- InChIKey: OHBZPTBKVOCVIA-UHFFFAOYSA-N

- ほほえんだ: C(N(C(C)(C)C)NC(=O)C1=CC=C(C(O)C)C=C1)(=O)C1=CC(C)=CC(CO)=C1

じっけんとくせい

- 密度みつど: 1.187±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 10.75±0.46(Predicted)

N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B790840-100mg |

N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide |

250228-62-7 | 100mg |

$ 15000.00 | 2023-09-08 | ||

| TRC | B790840-5mg |

N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide |

250228-62-7 | 5mg |

$ 684.00 | 2023-04-18 | ||

| TRC | B790840-10mg |

N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide |

250228-62-7 | 10mg |

$ 1315.00 | 2023-04-18 | ||

| TRC | B790840-1mg |

N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide |

250228-62-7 | 1mg |

$ 167.00 | 2023-04-18 |

N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide 関連文献

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

2. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

250228-62-7 (N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide) 関連製品

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬